

Comparative Selectivity Analysis of ERK-IN-4 and Other ERK Inhibitors

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Compound of Interest

Compound Name: ERK-IN-4

Cat. No.: B15612988

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A Guide for Researchers and Drug Development Professionals

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various cancers. Consequently, ERK1/2 have emerged as key targets for therapeutic intervention. This guide provides a comparative overview of the selectivity profile of **ERK-IN-4** alongside other prominent ERK inhibitors, including ulixertinib (BVD-523), SCH772984, and ravoxertinib (GDC-0994). The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in their evaluation of these compounds.

Data Presentation: Quantitative Selectivity of ERK Inhibitors

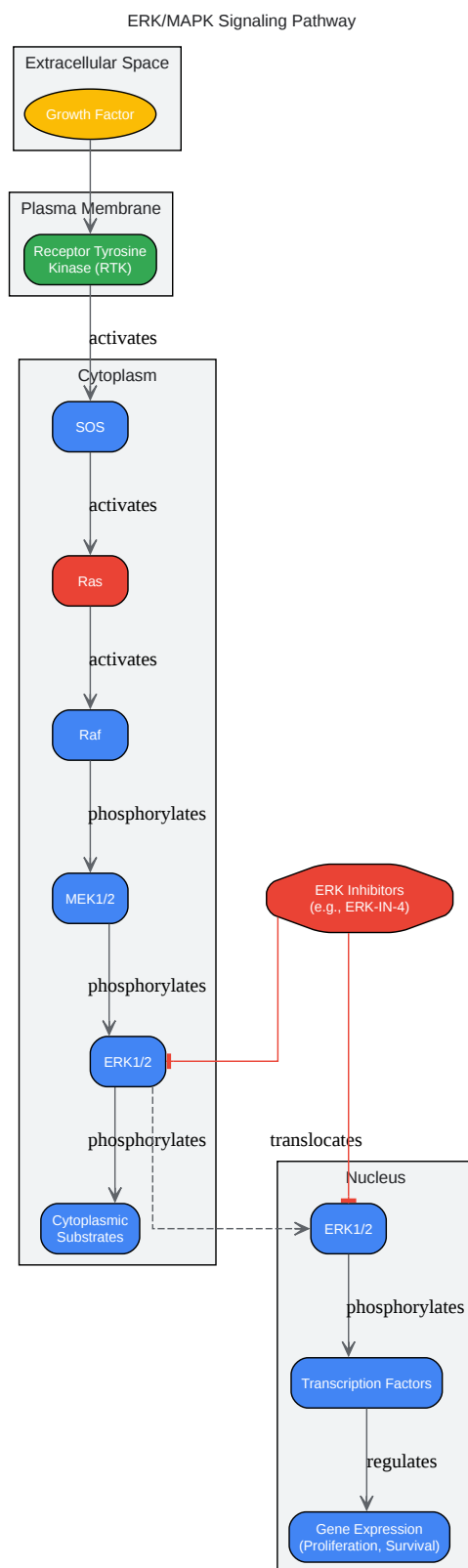
The selectivity of a kinase inhibitor is a paramount determinant of its therapeutic index, with broader off-target activity often correlating with increased toxicity. The following table summarizes the available quantitative data on the selectivity of several ERK inhibitors against their primary targets and in broader kinase panel screens.

Inhibitor	Target(s)	IC ₅₀ (ERK1)	IC ₅₀ (ERK2)	Kinase Panel Screened	Key Off-Targets and Selectivity Score
ERK-IN-4	ERK1/2	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Ulixertinib (BVD-523)	ERK1/2	<0.3 nM (K _i) [1]	<0.3 nM[2]	75 kinases[1]	Highly selective for ERK1/2.[1] Greater than 7,000-fold selectivity for ERK2 over all other kinases tested, except for ERK1 (10-fold).[1]
SCH772984	ERK1/2	4 nM[3][4][5][6]	1 nM[3][4][5][6]	456 kinases (KINOMEscan)[7][8]	High specificity for ERK1/2 with few off-targets of significantly weaker affinity.[7][8]
Ravoxertinib (GDC-0994)	ERK1/2	1.1 nM, 6.1 nM[9][10]	0.3 nM, 3.1 nM[9][10]	Not specified	Highly selective for ERK1/2.[9] Also inhibits p90RSK with an IC ₅₀ of 12 nM.[9]

Note: IC₅₀ and K_i values can vary depending on the specific assay conditions. Direct comparison between studies should be made with caution.

Signaling Pathway and Experimental Workflow Diagrams

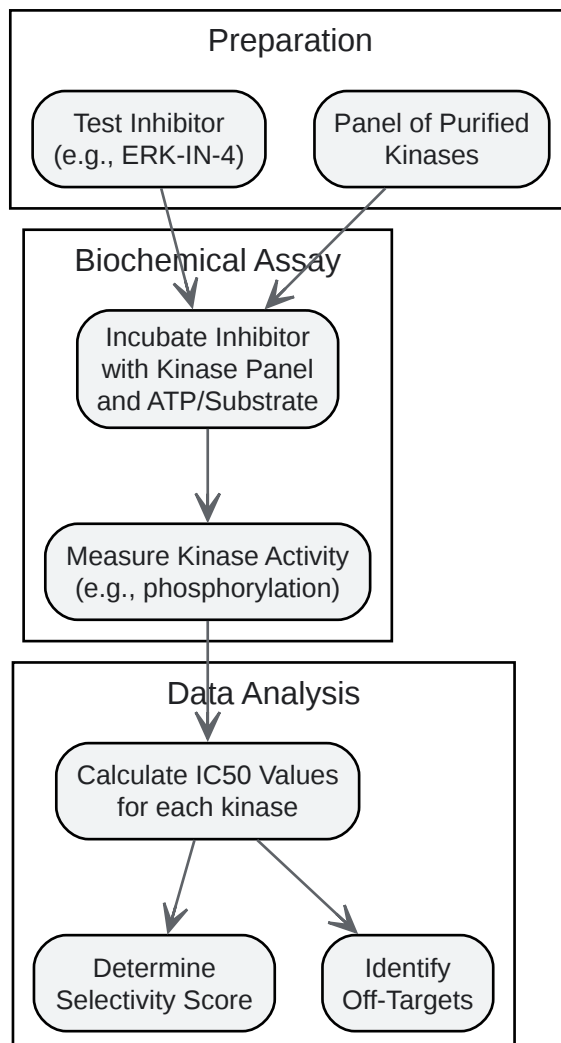
To visualize the context of ERK inhibition and the methodologies used for selectivity profiling, the following diagrams are provided.



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A simplified diagram of the ERK/MAPK signaling pathway.

Kinase Inhibitor Selectivity Profiling Workflow



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A general workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of inhibitor selectivity. Below are representative methodologies for key assays used to evaluate ERK inhibitors.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the in vitro potency (IC_{50}) of an inhibitor against ERK1/2 and a panel of other kinases.

Materials:

- Recombinant active ERK1, ERK2, and other purified kinases.
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM $MgCl_2$, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- ATP at a concentration near the K_m for each respective kinase.
- Specific peptide or protein substrate for each kinase (e.g., Myelin Basic Protein for ERK).
- Test inhibitor (e.g., **ERK-IN-4**) dissolved in DMSO.
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled $[\gamma\text{-}^{33}P]$ ATP and phosphocellulose paper).
- Microplates (e.g., 384-well).

Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to achieve the desired final concentrations.
- Assay Reaction:
 - Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
 - Add the purified kinase to each well.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.

- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Detection:
 - For ADP-Glo™: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol, which involves a luminescence readout.
 - For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ -³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percent inhibition of kinase activity for each inhibitor concentration relative to the DMSO control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

KINOMEScan™ Selectivity Profiling (Competition Binding Assay)

This technology measures the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is a competition-based binding assay where a test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

Procedure (General Overview):

- A DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound.
- After an equilibration period, the unbound kinase is washed away.

- The amount of kinase bound to the immobilized ligand is measured by qPCR.
- The results are typically expressed as a percentage of the control (DMSO) or as a dissociation constant (Kd) to determine the binding affinity. A lower percentage of control or a lower Kd value indicates stronger binding of the test compound to the kinase.

Conclusion

The available data indicates that ulixertinib, SCH772984, and ravoxertinib are highly potent and selective inhibitors of ERK1/2. Both ulixertinib and SCH772984 have been extensively profiled against large kinase panels and have demonstrated favorable selectivity profiles. While quantitative kinome-wide selectivity data for **ERK-IN-4** is not publicly available at this time, its characterization as an ERK inhibitor suggests its primary activity is directed against ERK1/2.

For researchers and drug development professionals, the choice of an ERK inhibitor will depend on the specific experimental context, including the desired potency, the acceptable off-target profile, and the cellular model being investigated. The experimental protocols provided in this guide offer a framework for the in-house evaluation and comparison of these and other novel ERK inhibitors. A thorough understanding of the selectivity profile is crucial for the development of safe and effective therapies targeting the ERK signaling pathway.

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